molecular formula C9H9ClO3 B8523157 Methyl (3-chloro-5-hydroxyphenyl)acetate

Methyl (3-chloro-5-hydroxyphenyl)acetate

Cat. No.: B8523157
M. Wt: 200.62 g/mol
InChI Key: FRURNNFLRQYXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-chloro-5-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-(3-chloro-5-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,11H,4H2,1H3

InChI Key

FRURNNFLRQYXBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (3-benzyloxy-5-chloro-phenyl)-acetic acid methyl ester (8 g, 28 mmol) in CH2Cl2 (100 mL) at 0° C. was added boron tribromide (1M in CH2Cl2; 56 mL, 56 mmol). The reaction mixture was warmed to room temperature over 30 minutes and stirred for 2 hours. Once no starting material was seen by analytical LCMS and tlc, the mixture was cooled to 0° C. and quenched with H2O (50 mL). The volume was reduced, and the residue was diluted with EtOAc (500 mL). The solid material was filtered, and the organic layer was separated and concentrated. The crude material was purified by silica gel chromatography to give the title compound.
Name
(3-benzyloxy-5-chloro-phenyl)-acetic acid methyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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